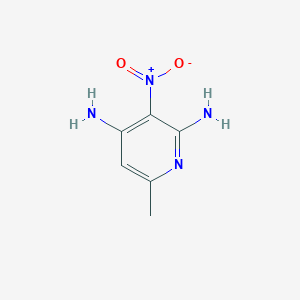

6-Methyl-3-nitropyridine-2,4-diamine

Description

General Context of Nitropyridinediamines in Organic Synthesis

Nitropyridinediamines are a specific subclass of substituted pyridine (B92270) diamines that contain a nitro (-NO2) group attached to the pyridine ring. The nitro group is a strong electron-withdrawing group, which significantly influences the chemical reactivity of the molecule. ntnu.no This electronic effect can activate the pyridine ring towards certain types of reactions and influence the regioselectivity of subsequent chemical transformations.

In organic synthesis, nitropyridinediamines can serve as versatile precursors. The nitro group can be readily reduced to an amino group, providing a pathway to triaminopyridines. orgsyn.org Furthermore, the amino groups can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups. The synthesis of nitropyridines can be achieved through the nitration of corresponding pyridine derivatives, often using a mixture of nitric acid and sulfuric acid. orgsyn.orgresearchgate.net The specific conditions for nitration can be tailored to achieve the desired regioselectivity. researchgate.net

Significance of 6-Methyl-3-nitropyridine-2,4-diamine as a Research Scaffold

While specific research literature on this compound is not extensively available, its structural features suggest considerable potential as a research scaffold. The molecule incorporates a methyl group, a nitro group, and two amino groups on a pyridine core. This unique combination of functional groups offers multiple avenues for chemical modification and the construction of more complex molecular frameworks.

The presence of the 2,4-diamino substitution pattern is of particular interest. Diaminopyridines are known to be key building blocks in the synthesis of various biologically active compounds. mdpi.com The methyl group at the 6-position can influence the steric and electronic environment of the pyridine ring, potentially modulating the reactivity of the other functional groups.

The synthetic route to this compound would likely involve a multi-step process. A plausible approach could start with a suitably substituted methylpyridine, followed by nitration and subsequent amination steps. For instance, the nitration of 2-amino-6-methylpyridine (B158447) is known to yield nitro-substituted derivatives. chemicalbook.com Further functionalization could then lead to the desired 2,4-diamine product. Another potential route could involve the reduction of a dinitro precursor.

The diverse functionalities of this compound make it an attractive scaffold for combinatorial chemistry and the generation of compound libraries for screening purposes. The amino groups can be differentially protected and reacted to create a variety of derivatives with distinct properties.

Below is a table summarizing the key structural features of this compound and their potential implications for its use as a research scaffold.

| Structural Feature | Potential Significance in Research |

| Pyridine Core | Provides a rigid, aromatic framework. |

| 2,4-Diamine Groups | Offer multiple sites for functionalization and hydrogen bonding. |

| 3-Nitro Group | Acts as a strong electron-withdrawing group, influencing reactivity and can be reduced to an amino group. |

| 6-Methyl Group | Provides steric bulk and can influence the electronic properties of the ring. |

The exploration of the chemistry of this compound and its derivatives holds promise for the development of new synthetic methodologies and the discovery of novel compounds with interesting properties.

Structure

3D Structure

Properties

Molecular Formula |

C6H8N4O2 |

|---|---|

Molecular Weight |

168.15 g/mol |

IUPAC Name |

6-methyl-3-nitropyridine-2,4-diamine |

InChI |

InChI=1S/C6H8N4O2/c1-3-2-4(7)5(10(11)12)6(8)9-3/h2H,1H3,(H4,7,8,9) |

InChI Key |

MXXMBCJOQDNJKS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=N1)N)[N+](=O)[O-])N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methyl 3 Nitropyridine 2,4 Diamine

Precursor Synthesis and Functionalization Strategies

The synthesis commonly commences with a commercially available or readily synthesized methyl-substituted pyridine (B92270). A logical starting point is a derivative of 2-amino-6-methylpyridine (B158447) or 2-chloro-6-methylpyridine. These precursors already contain the essential methyl group at the 6-position, simplifying the synthetic sequence. For instance, 2-amino-6-methylpyridine can be utilized as a precursor for the construction of more complex scaffolds. chemicalbook.com

Another approach involves the synthesis of 2-methyl-3-nitropyridines from 2-chloro-3-nitropyridines. This transformation can be achieved through a reaction with a malonic ester anion, followed by hydrolysis and decarboxylation to yield the 2-methyl-3-nitropyridine (B124571) intermediate. mdpi.com This method highlights the utility of nucleophilic substitution on an activated pyridine ring to introduce the methyl group.

Halogenation of the pyridine ring is a key strategy to facilitate the regioselective introduction of subsequent functional groups, particularly amino groups. Halogens act as good leaving groups for nucleophilic aromatic substitution reactions. For instance, the nitration of 2,6-dichloropyridine (B45657) can produce 2,6-dichloro-3-nitropyridine (B41883), a versatile intermediate. google.com The chlorine atoms activate the ring for subsequent nucleophilic substitutions.

In a similar vein, the synthesis of 2,3-diaminopyridine (B105623) derivatives can be achieved from 2-amino-5-bromopyridine (B118841). orgsyn.org This intermediate is prepared by the bromination of 2-aminopyridine (B139424). The bromine atom serves to direct subsequent nitration and can be removed in later steps if necessary. This halogenation step is crucial for controlling the position of the incoming nitro group.

Table 1: Halogenated Pyridine Intermediates and Their Synthesis

| Halogenated Intermediate | Starting Material | Reagents and Conditions | Reference |

| 2,6-dichloro-3-nitropyridine | 2,6-dichloropyridine | Concentrated H₂SO₄, concentrated HNO₃, 100-105°C | google.com |

| 2-amino-5-bromo-3-nitropyridine | 2-amino-5-bromopyridine | 95% HNO₃, H₂SO₄, 0-60°C | orgsyn.org |

Introduction of Nitro Functionality

The introduction of a nitro group at the 3-position of the pyridine ring is a critical step in the synthesis of the target compound. This is typically achieved through electrophilic nitration, a reaction that requires careful selection of reagents and conditions to ensure the desired regioselectivity.

The direct nitration of pyridine and its simple alkyl derivatives is often challenging and can result in low yields. researchgate.net However, the presence of activating groups, such as an amino group, can facilitate the reaction. A common nitrating agent is a mixture of concentrated nitric acid and sulfuric acid. For example, the nitration of 2-amino-5-bromopyridine is carried out using 95% nitric acid in sulfuric acid at controlled temperatures. orgsyn.org Similarly, 2,6-dichloropyridine can be nitrated with a mixture of concentrated sulfuric acid and nitric acid. google.com

Alternative nitrating systems have also been explored. The use of dinitrogen pentoxide (N₂O₅) in an organic solvent, followed by reaction with aqueous bisulfite, has been shown to be an effective method for the nitration of pyridines. ntnu.no This method can offer good yields for certain substituted pyridines. researchgate.net

The position of nitration on the pyridine ring is influenced by the electronic effects of the existing substituents. In the case of 2-aminopyridine derivatives, nitration typically occurs at the 3- or 5-position. The presence of a halogen, such as in 2-amino-5-bromopyridine, directs the incoming nitro group to the 3-position. orgsyn.org

For substrates like 2,6-dichloropyridine, the chlorine atoms are deactivating, but the nitration still proceeds, yielding 2,6-dichloro-3-nitropyridine. google.com The regioselectivity is governed by the combined directing effects of the substituents and the inherent reactivity of the pyridine ring positions. Careful control of reaction temperature and the ratio of nitrating agents is essential to maximize the yield of the desired 3-nitro isomer and minimize the formation of byproducts.

Table 2: Nitration Conditions for Pyridine Derivatives

| Substrate | Nitrating Agent | Conditions | Product | Reference |

| 2-amino-5-bromopyridine | 95% HNO₃ / H₂SO₄ | 0-60°C | 2-amino-5-bromo-3-nitropyridine | orgsyn.org |

| 2,6-dichloropyridine | conc. HNO₃ / conc. H₂SO₄ | <50°C then 100-105°C | 2,6-dichloro-3-nitropyridine | google.com |

| Pyridine | N₂O₅ then SO₂/HSO₃⁻ in water | Organic solvent | 3-nitropyridine | researchgate.net |

Amination and Nitro Group Reduction Pathways

The final steps in the synthesis involve the introduction of the amino groups at the 2- and 4-positions and the potential reduction of the nitro group, depending on the synthetic route chosen.

One common strategy involves the amination of a halogenated nitropyridine intermediate. For instance, 2,6-dichloro-3-nitropyridine can undergo selective ammonolysis. By treating it with aqueous ammonia (B1221849) in methanol, one of the chlorine atoms can be displaced to form 2-amino-6-chloro-3-nitropyridine. google.com Further amination under more forcing conditions or through a different nucleophilic substitution reaction could potentially introduce the second amino group at the 4-position.

An alternative pathway involves the reduction of a nitro group to an amine. For the synthesis of diaminopyridines, the reduction of an amino-nitropyridine precursor is a common method. orgsyn.org Various reducing agents can be employed, such as iron in acidic ethanol, tin or stannous chloride in hydrochloric acid, or catalytic hydrogenation. For example, 2-amino-6-methoxy-3-nitropyridine (B1334430) can be reduced to 2,3-diamino-6-methoxypyridine (B1587572) using stannous chloride dihydrate in concentrated hydrochloric acid. google.com This methodology could be adapted for the reduction of a precursor to 6-Methyl-3-nitropyridine-2,4-diamine.

The synthesis of substituted 3-amino-5-nitropyridines has also been achieved through Curtius, Schmidt, and Hofmann reactions, which are alternative methods for introducing an amino group. researchgate.net

Table 3: Methods for Amination and Nitro Group Reduction

| Transformation | Starting Material | Reagents and Conditions | Product | Reference |

| Ammonolysis | 2,6-dichloro-3-nitropyridine | 25% aqueous NH₃ in methanol, 35-40°C | 2-amino-6-chloro-3-nitropyridine | google.com |

| Nitro Group Reduction | 2-amino-6-methoxy-3-nitropyridine | SnCl₂·2H₂O in conc. HCl, 35-40°C | 2,3-diamino-6-methoxypyridine | google.com |

| Nitro Group Reduction | 2-amino-5-bromo-3-nitropyridine | Reduced iron, 95% ethanol, water, conc. HCl | 2,3-diamino-5-bromopyridine | orgsyn.org |

Catalytic Hydrogenation for Amino Group Formation

Catalytic hydrogenation is a powerful and widely used method for the reduction of nitro groups to amines. organic-chemistry.org In the context of synthesizing this compound, this method would typically involve the reduction of a pre-existing nitro group on a pyridine ring that already bears at least one amino group. For instance, a plausible precursor would be 2-amino-6-methyl-3-nitropyridine (B186383) or 4-amino-6-methyl-3-nitropyridine.

The selective reduction of a nitro group in the presence of other reducible functional groups and the pyridine ring itself can be achieved by careful selection of the catalyst, solvent, and reaction conditions. Common catalysts for such transformations include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is typically carried out under a hydrogen atmosphere at pressures ranging from atmospheric to several bars.

A general representation of this reaction is as follows:

Table 1: Representative Catalytic Systems for Nitro Group Reduction

| Catalyst | Pressure (atm) | Temperature (°C) | Solvent | Reference |

|---|---|---|---|---|

| Pd/C | 1-50 | 25-80 | Ethanol, Methanol, Ethyl acetate | google.com |

| PtO₂ | 1-50 | 25-80 | Acetic acid, Ethanol | orgsyn.org |

It is crucial to control the reaction conditions to prevent the reduction of the pyridine ring itself, which can occur under more forcing conditions. The presence of an amino group on the ring can influence the reactivity of the nitro group and the pyridine nucleus, necessitating optimization of the process for each specific substrate.

Reductive Amination Strategies

Reductive amination is a versatile method for the formation of amines from carbonyl compounds and ammonia or primary amines, followed by reduction of the intermediate imine. masterorganicchemistry.comwikipedia.org While not a direct method for the synthesis of this compound from a simple pyridine precursor, it could be employed in a multi-step synthesis. For example, if a suitable keto-pyridine precursor could be synthesized, reductive amination could be used to introduce one or both of the amino groups.

The process typically involves two steps: the formation of an imine or enamine intermediate, followed by its reduction. These steps can often be carried out in a single pot. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. masterorganicchemistry.com

A hypothetical reductive amination approach could involve a precursor such as 2-amino-6-methyl-3-nitro-pyridin-4-one. Reaction with ammonia would form an imine at the 4-position, which could then be reduced to the desired 4-amino group.

Nucleophilic Aromatic Substitution with Amine Sources

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the introduction of nucleophiles, including amines, onto aromatic and heteroaromatic rings that are activated by electron-withdrawing groups. nih.govmdpi.com The nitro group at the 3-position of the target molecule strongly activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 4-positions.

A common strategy would involve a starting material such as 2,4-dichloro-6-methyl-3-nitropyridine. Sequential substitution of the chloro groups with ammonia or an ammonia equivalent would yield the desired diamine. The regioselectivity of the substitution can often be controlled by the reaction conditions and the nature of the leaving groups. Generally, the chlorine at the 4-position is more reactive towards nucleophilic attack than the one at the 2-position in 3-nitropyridines. stackexchange.com

The reaction is typically carried out by heating the halo-nitropyridine with a source of ammonia, such as aqueous or alcoholic ammonia, or with a protected amine followed by deprotection.

Table 2: Conditions for Nucleophilic Aromatic Substitution with Amines

| Halopyridine Precursor | Amine Source | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|

| 2,4-Dichloro-3-nitropyridine | Ammonia | Ethanol/Water | 100-150 | chemguide.co.uk |

| 2-Chloro-3-nitropyridine | Various amines | DMF, DMSO | 80-120 | nih.gov |

Multi-Component and One-Pot Synthesis Approaches

Multi-component reactions (MCRs) and one-pot syntheses offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. These strategies are well-suited for the construction of complex heterocyclic systems like the target molecule.

Condensation Reactions for Pyridine Core Construction

The construction of the pyridine ring itself can be achieved through various condensation reactions. The Hantzsch pyridine synthesis and its variations, for example, involve the condensation of a β-dicarbonyl compound, an aldehyde, and ammonia or an ammonia derivative. baranlab.org To synthesize this compound, one could envision a multi-component reaction involving precursors that already contain the necessary functional groups or can be easily converted to them.

A plausible approach would be the condensation of a β-ketonitrile (e.g., cyanoacetone), an active methylene (B1212753) compound bearing a nitro group (e.g., nitro-malononitrile), and a source of the methyl group and ammonia. The reaction of malononitrile (B47326) with acetylacetone (B45752) in the presence of an ammonia source is a known method for the synthesis of substituted pyridines. researchgate.net

Sequential Reaction Methodologies for Enhanced Efficiency

A sequential, one-pot approach can streamline the synthesis by avoiding the isolation and purification of intermediates. For the synthesis of this compound, a possible sequential process could involve the initial construction of a substituted pyridine ring followed by in-situ functional group transformations.

For example, one could start with the synthesis of a dihalomethyl-nitropyridine. In the same reaction vessel, sequential nucleophilic substitution with two different amine nucleophiles, or a di-amination with ammonia, could be performed. This would be followed by a final reduction step if a nitro group was introduced as a precursor to one of the amino groups. Such a strategy would depend on the differential reactivity of the positions on the pyridine ring and the careful control of reaction conditions at each stage. nih.gov

Reaction Pathways and Derivatization of 6 Methyl 3 Nitropyridine 2,4 Diamine

Electrophilic and Nucleophilic Substitution Reactions on the Pyyridine Ring

Halogenation and Sulfonation Studies

No specific studies on the halogenation or sulfonation of 6-Methyl-3-nitropyridine-2,4-diamine have been found in the reviewed scientific literature.

Vicarious Nucleophilic Substitution Applications

Transformations Involving Amino Functionalities

Diazotization Reactions and Subsequent Transformations

The diazotization of aromatic amines is a fundamental transformation in organic synthesis. However, no literature detailing the diazotization of either amino group on the this compound ring, or any subsequent transformations of the resulting diazonium salts, has been identified.

Acylation and Alkylation of Amino Groups

The acylation and alkylation of amino groups are common derivatization techniques. Despite this, specific examples and research findings concerning the acylation or alkylation of the amino functionalities of this compound are absent from the available scientific record.

Condensation Reactions with Carbonyl Compounds

Condensation reactions between amino-substituted pyridines and carbonyl compounds are utilized to form various heterocyclic structures, such as Schiff bases or fused ring systems amazonaws.com. Nevertheless, a search for studies documenting the condensation of this compound with aldehydes or ketones did not yield any specific results.

Reactions Pertaining to the Nitro Functionality

The nitro group at the 3-position of this compound is a key functional handle that can be readily transformed or utilized to influence the reactivity of the pyridine (B92270) ring.

Selective Reduction to Amino Groups

The selective reduction of the nitro group to a primary amino group is a fundamental transformation, yielding the corresponding triamine, 6-methylpyridine-2,3,4-triamine (B13123250). This reaction is a critical step in the synthesis of various fused heterocyclic compounds. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and reaction conditions.

Commonly used methods for the reduction of aromatic nitro groups include catalytic hydrogenation and chemical reduction. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere is a widely employed and efficient method. mdpi.com For instance, the reduction of related 2-amino-3-nitropyridine (B1266227) derivatives has been successfully achieved through catalytic hydrogenation. nih.gov

Chemical reduction methods offer an alternative to catalytic hydrogenation. Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, iron powder in acetic acid, or sodium dithionite (B78146) (Na₂S₂O₄) are effective in converting aromatic nitro compounds to their corresponding amines. mdpi.com The choice of reducing agent can be crucial to avoid the reduction of other functional groups present in the molecule.

The resulting 6-methylpyridine-2,3,4-triamine is a valuable precursor for the synthesis of various heterocyclic systems, particularly those containing a fused imidazole (B134444) ring.

Nitro Group as an Activating or Directing Group

The nitro group is a potent electron-withdrawing group, which significantly influences the electron density of the pyridine ring. This electronic effect has two major consequences: deactivation of the ring towards electrophilic aromatic substitution and activation towards nucleophilic aromatic substitution (SNAr). acs.orgresearchgate.netnih.gov

In the context of this compound, the nitro group, along with the inherent electron deficiency of the pyridine ring, makes the positions ortho and para to the nitro group (positions 2 and 4, and 6) susceptible to nucleophilic attack. However, the presence of the amino groups at positions 2 and 4 already fulfills this substitution pattern. The primary role of the nitro group in this specific molecule is therefore to facilitate reactions that proceed through a nucleophilic addition-elimination mechanism at other positions if a suitable leaving group were present, or to influence the regioselectivity of other reactions.

While direct nucleophilic substitution on the pyridine ring of this compound is not commonly reported due to the absence of a good leaving group, the activating effect of the nitro group is a key principle in the chemistry of nitropyridines in general. For example, in 2-chloro-3-nitropyridine, the chlorine atom is readily displaced by nucleophiles due to the activation by the adjacent nitro group. nih.gov

Cyclization and Heterocycle Fusion Reactions

The presence of vicinal amino groups, particularly after the reduction of the nitro group, makes this compound an excellent precursor for the synthesis of fused heterocyclic systems.

Synthesis of Fused Imidazopyridine Systems

Upon reduction of the nitro group to an amine, the resulting 6-methylpyridine-2,3,4-triamine possesses a 1,2-diamino functionality (at positions 2 and 3) which is primed for cyclization reactions to form fused imidazopyridine systems. These bicyclic structures are of significant interest in medicinal chemistry.

A common and straightforward method for the construction of the imidazole ring is the reaction of the ortho-diamine with a one-carbon electrophile. Various reagents can serve as the C1 source, including aldehydes, carboxylic acids and their derivatives, and orthoesters.

The reaction with aldehydes, often carried out in the presence of an oxidizing agent or under aerobic conditions, leads to the formation of 2-substituted imidazo[4,5-b]pyridines. The general mechanism involves the initial formation of a Schiff base between one of the amino groups and the aldehyde, followed by intramolecular cyclization and subsequent oxidation to the aromatic fused imidazole.

Alternatively, condensation with carboxylic acids or their derivatives, such as acid chlorides or esters, provides another route to 2-substituted and 2-unsubstituted imidazo[4,5-b]pyridines. The reaction with formic acid or triethyl orthoformate, for example, yields the unsubstituted parent imidazo[4,5-b]pyridine ring system.

Table 1: Reagents for the Synthesis of Fused Imidazopyridines from 2,3-Diaminopyridines

| Reagent (C1 Source) | Resulting Substituent at C2 of Imidazole Ring |

| Aldehydes (R-CHO) | R (Aryl, Alkyl, etc.) |

| Carboxylic Acids (R-COOH) | R (Aryl, Alkyl, etc.) |

| Triethyl Orthoformate (HC(OEt)₃) | H |

| Formic Acid (HCOOH) | H |

Formation of Other Polycyclic Nitrogen Heterocycles

The versatile reactivity of the diamino or triamino derivatives of this compound allows for the synthesis of a variety of other polycyclic nitrogen heterocycles beyond imidazopyridines.

For instance, reaction of the 2,3-diamino functionality with α-dicarbonyl compounds, such as glyoxal (B1671930) or biacetyl, can lead to the formation of fused pyrazino[2,3-b]pyridine systems. Similarly, reactions with β-dicarbonyl compounds or their equivalents can be employed to construct seven-membered fused rings.

The strategic manipulation of the functional groups on this compound and its derivatives opens up pathways to a diverse range of complex heterocyclic scaffolds, which are valuable in the exploration of new chemical entities with potential biological activities.

Mechanistic Investigations of Key Transformations

The key transformations of this compound, such as the reduction of the nitro group and the subsequent cyclization to form fused heterocycles, generally follow well-established mechanistic pathways in organic chemistry.

The catalytic hydrogenation of the nitro group proceeds via a series of steps on the catalyst surface, involving the sequential reduction of the nitro group to nitroso, hydroxylamino, and finally to the amino group. The precise mechanism can vary depending on the catalyst and reaction conditions.

The formation of the fused imidazole ring from a 1,2-diaminopyridine and an aldehyde or carboxylic acid derivative is a classic example of a condensation-cyclization reaction. The mechanism typically involves:

Nucleophilic attack: One of the amino groups acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or carboxylic acid derivative.

Formation of a tetrahedral intermediate: This is followed by the elimination of a water molecule (in the case of aldehydes and carboxylic acids) or an alcohol molecule (in the case of esters) to form an imine or an amidine intermediate.

Intramolecular cyclization: The second amino group then attacks the imine or amidine carbon in an intramolecular fashion.

Aromatization: The final step involves the elimination of another molecule (e.g., water or hydrogen) to yield the stable, aromatic fused imidazopyridine ring system.

Detailed mechanistic studies, including kinetic analysis and computational modeling, for the specific reactions involving this compound are not extensively reported in the literature. However, the understanding of these fundamental mechanistic principles allows for the rational design of synthetic routes and the optimization of reaction conditions for the preparation of desired derivatives.

Elucidation of Reaction Intermediates

Without specific studies on this compound, any discussion of its reaction intermediates is purely theoretical. In related, well-documented reactions of other nitropyridine derivatives, the formation of Meisenheimer complexes as intermediates in nucleophilic aromatic substitution (SNAr) reactions is common. These resonance-stabilized anionic σ-complexes are key transient species. However, the specific structure, stability, and subsequent reaction pathways of a Meisenheimer complex involving this compound have not been experimentally observed or computationally modeled.

Hypothetically, the electron-withdrawing nitro group at the 3-position, combined with the electron-donating amino and methyl groups at the 2, 4, and 6-positions, would create a complex electronic environment influencing the stability and reactivity of any potential intermediates. The presence of two amino groups could also lead to a variety of other potential reaction intermediates, depending on the specific reaction conditions, such as protonated species or intermediates resulting from reactions involving the amino groups themselves.

Transition State Analysis and Rate-Determining Steps

Similarly, a meaningful analysis of transition states and the identification of rate-determining steps are contingent on kinetic studies that measure reaction rates under varying conditions. Such data is not available for this compound.

For many SNAr reactions, the formation of the Meisenheimer complex is the rate-determining step. However, in some cases, the subsequent departure of the leaving group can be rate-limiting. For this compound, which lacks a conventional leaving group, derivatization would likely involve reactions of the amino or nitro groups, or potentially C-H activation. Each of these potential pathways would have unique transition states and rate-determining steps that would need to be elucidated through detailed experimental and computational studies.

Without such research, it is impossible to construct a scientifically accurate reaction coordinate diagram or to provide data on activation energies and the structure of transition states.

Advanced Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides data on the chemical environment, connectivity, and spatial proximity of atoms.

Proton (¹H) NMR spectroscopy reveals the distinct chemical environments of protons within a molecule. The spectrum for 6-Methyl-3-nitropyridine-2,4-diamine is expected to show signals corresponding to the aromatic proton, the protons of the two amino groups, and the methyl group protons. The electron-donating amino groups (-NH₂) and the electron-withdrawing nitro group (-NO₂) exert significant influence on the chemical shift of the single aromatic proton at the C-5 position. The methyl group, being adjacent to the pyridine (B92270) nitrogen, will also have a characteristic chemical shift. The amino protons are expected to appear as broad signals that can exchange with deuterium (B1214612) oxide (D₂O).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| -CH₃ (at C6) | ~2.4 - 2.6 | Singlet (s) | Typical range for a methyl group on a pyridine ring. |

| Ar-H (at C5) | ~7.5 - 8.0 | Singlet (s) | The sole aromatic proton, its chemical shift is influenced by adjacent substituents. No adjacent protons to couple with. |

| -NH₂ (at C4) | ~5.0 - 6.5 | Broad Singlet (br s) | Chemical shift can vary with solvent and concentration. Signal disappears upon D₂O exchange. |

| -NH₂ (at C2) | ~6.0 - 7.5 | Broad Singlet (br s) | May appear at a different shift than the C4-NH₂ due to the different electronic environment. Signal disappears upon D₂O exchange. |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound is expected to produce a distinct signal. The chemical shifts are highly dependent on the electronic environment. Carbons bonded to electronegative atoms (like nitrogen and oxygen in the nitro and amino groups) are typically deshielded and appear at a higher chemical shift (further downfield). The presence of substituents allows for the identification of all six distinct carbon signals—five from the pyridine ring and one from the methyl group.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| -CH₃ (at C6) | ~20 - 25 | Typical range for a methyl group on an aromatic ring. |

| C5 | ~125 - 135 | Aromatic carbon bearing a hydrogen atom. |

| C3 | ~130 - 145 | Deshielded by the attached electron-withdrawing nitro group. |

| C4 | ~145 - 155 | Shielded by the amino group but part of the aromatic system. |

| C2 | ~150 - 160 | Shielded by the amino group but adjacent to the ring nitrogen. |

| C6 | ~155 - 165 | Deshielded by proximity to the ring nitrogen and attachment of the methyl group. |

While 1D NMR provides essential information, 2D NMR techniques are indispensable for confirming the complex structure of polysubstituted molecules.

COSY (Correlation Spectroscopy): This experiment would be of limited use for this specific molecule as there are no vicinal protons to show scalar coupling. The single aromatic proton would not show any cross-peaks.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It would definitively link the methyl proton signal to the methyl carbon signal and the aromatic H-5 proton signal to the C-5 carbon signal.

A cross-peak between the methyl protons (-CH₃) and the ring carbons C-6 and C-5.

A cross-peak between the aromatic proton (H-5) and carbons C-6, C-4, and C-3.

Correlations from the amino protons (-NH₂) to adjacent carbons (e.g., C4-NH₂ to C-4, C-5, and C-3) would confirm their positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. A key expected NOESY correlation would be between the methyl protons and the aromatic H-5 proton, confirming their spatial proximity on the pyridine ring.

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to different functional groups. For this compound, FTIR is ideal for identifying the N-H bonds of the amino groups, the N=O bonds of the nitro group, and the various C-H and ring vibrations. A detailed analysis of the vibrational spectra of the related compound 2-amino-3-methyl-5-nitropyridine (B21948) provides a basis for these assignments. nih.gov

Table 3: Predicted FTIR Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

|---|---|---|

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretching | Amino (-NH₂) |

| 3100 - 3000 | C-H Aromatic Stretching | Pyridine Ring |

| 2980 - 2850 | C-H Aliphatic Stretching | Methyl (-CH₃) |

| 1650 - 1600 | N-H Bending (Scissoring) | Amino (-NH₂) |

| 1600 - 1450 | C=C and C=N Ring Stretching | Pyridine Ring |

| 1550 - 1500 | N=O Asymmetric Stretching | Nitro (-NO₂) |

| 1360 - 1320 | N=O Symmetric Stretching | Nitro (-NO₂) |

FT-Raman spectroscopy is a complementary technique to FTIR. It involves scattering of monochromatic laser light, and the resulting spectrum provides information about vibrational modes. While FTIR is sensitive to polar bonds and asymmetric vibrations, Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations. Therefore, the symmetric stretch of the nitro group and the aromatic ring "breathing" modes are expected to be strong in the FT-Raman spectrum. Quantum chemical studies and experimental spectra of similar nitropyridine derivatives confirm that these techniques provide complementary data for a full vibrational analysis. nih.govresearchgate.net

Table 4: Predicted FT-Raman Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group / Moiety |

|---|---|---|

| 3100 - 3000 | C-H Aromatic Stretching | Pyridine Ring |

| 2980 - 2850 | C-H Aliphatic Stretching | Methyl (-CH₃) |

| 1600 - 1550 | Pyridine Ring Stretching | Pyridine Ring |

| 1360 - 1320 | N=O Symmetric Stretching | Nitro (-NO₂) |

| ~1000 | Ring Breathing Mode | Pyridine Ring |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for studying the electronic transitions within a molecule. When a molecule like this compound absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelengths at which absorption occurs (λmax) are characteristic of the molecule's electronic structure, particularly its system of conjugated π-bonds and the presence of chromophores and auxochromes.

For this compound, the pyridine ring, the nitro group (a strong chromophore), and the two amino groups (auxochromes) would dominate its UV-Vis spectrum. The analysis would involve dissolving the compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) and measuring its absorbance across the UV-Vis range (typically 200-800 nm). The resulting spectrum would be expected to show distinct absorption bands corresponding to π→π* and n→π* transitions. The positions and intensities of these bands provide valuable insights into the conjugation and electronic environment of the molecule.

A hypothetical data table for such an analysis would appear as follows:

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |

| Ethanol | Data not available | Data not available | π→π |

| Methanol | Data not available | Data not available | n→π |

This table is for illustrative purposes only, as experimental data is not available.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and structural features of a compound. In a typical electron ionization (EI-MS) experiment, molecules of this compound would be vaporized and bombarded with high-energy electrons, causing ionization and fragmentation.

The primary data obtained would be the mass-to-charge ratio (m/z) of the molecular ion (M⁺), which corresponds to the exact molecular mass of the compound. For C₆H₈N₄O₂, the expected molecular weight is approximately 168.16 g/mol . High-resolution mass spectrometry (HRMS) could confirm the elemental composition with high precision.

Furthermore, the fragmentation pattern provides a molecular fingerprint. The molecule would break apart in a predictable manner, and the m/z values of the resulting fragment ions would help elucidate the structure. Expected fragmentation pathways for this compound might include the loss of the nitro group (NO₂), the methyl group (CH₃), or parts of the pyridine ring, leading to characteristic peaks in the mass spectrum.

A summary of anticipated mass spectrometry findings would be structured as follows:

| Ion Type | Calculated m/z | Relative Intensity (%) | Proposed Fragment |

| Molecular Ion [M]⁺ | ~168.07 | Data not available | C₆H₈N₄O₂⁺ |

| Fragment 1 | Data not available | Data not available | Loss of NO₂ |

| Fragment 2 | Data not available | Data not available | Loss of CH₃ |

This table is for illustrative purposes only, as experimental data is not available.

X-ray Diffraction Crystallography for Solid-State Molecular Structure Determination

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the structure of this compound, including bond lengths, bond angles, and torsional angles.

The process involves growing a suitable single crystal of the compound and irradiating it with a focused beam of X-rays. The diffraction pattern of the X-rays is collected and analyzed to generate a model of the electron density within the crystal, from which the atomic positions can be determined.

A crystallographic study would reveal the planarity of the pyridine ring, the orientation of the methyl, nitro, and amino substituents relative to the ring, and the details of intermolecular interactions such as hydrogen bonding, which are expected to be significant due to the presence of two amino groups and a nitro group. This information is fundamental to understanding the compound's physical properties and how it interacts with other molecules.

Key crystallographic data would be presented in a standardized format:

| Parameter | Value |

| Chemical Formula | C₆H₈N₄O₂ |

| Formula Weight | 168.16 |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions (a, b, c, Å) | Data not available |

| Unit Cell Angles (α, β, γ, °) | Data not available |

| Volume (ų) | Data not available |

| Z (molecules per unit cell) | Data not available |

This table is for illustrative purposes only, as experimental data is not available.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are foundational to computational chemistry, applying the principles of quantum mechanics to molecules.

Electronic Structure Analysis

The arrangement of electrons in molecular orbitals governs the chemical and physical properties of a compound.

Role As a Synthetic Intermediate in Complex Molecule Construction

Precursor for Advanced Heterocyclic Systems

The structure of 6-Methyl-3-nitropyridine-2,4-diamine is well-suited for the synthesis of fused heterocyclic systems. The presence of vicinal amino groups (at positions 2 and 4) and a nitro group (at position 3) provides the necessary functionality for intramolecular cyclization reactions, which are a cornerstone of heterocyclic chemistry. mdpi.com

A common synthetic strategy involves the chemical reduction of the nitro group to a third amino group, yielding a highly reactive 2,3,4,6-tetra-substituted pyridine (B92270) intermediate. This transient species, a substituted triaminopyridine, can then react with various reagents to form fused bicyclic or polycyclic systems. For instance, reaction with 1,2-dicarbonyl compounds or their equivalents can lead to the formation of fused pyrazine (B50134) or imidazole (B134444) rings. Such synthetic pathways are crucial for creating novel molecular scaffolds with potential applications in medicinal chemistry and materials science. semanticscholar.org

The general reactivity of aminopyridines as precursors for fused heterocycles is well-documented. For example, 3-amino-4-methylpyridines can undergo formal [4+1]-cyclization to produce 6-azaindoles, demonstrating how the core pyridine structure can be elaborated into more complex systems. rsc.org While direct studies on this compound are limited, its structural analogy to these reactive precursors underscores its potential in generating novel heterocyclic frameworks. researchgate.net

Building Block in Multi-Step Organic Syntheses

In multi-step syntheses, the value of a building block lies in the ability to selectively functionalize its different reactive sites. whiterose.ac.uk this compound offers several distinct handles for sequential chemical modification. The two amino groups exhibit different reactivity profiles and can be selectively acylated, alkylated, or used in condensation reactions. The nitro group is a versatile functional group that can be retained, reduced to an amine, or potentially displaced via nucleophilic aromatic substitution (SNAr) reactions. mdpi.com

This differential reactivity allows chemists to build molecular complexity in a controlled, step-wise manner. A synthetic sequence might begin with the protection or functionalization of one or both amino groups, followed by the transformation of the nitro group. The resulting intermediate can then undergo further reactions, such as palladium-catalyzed cross-coupling, at other positions on the pyridine ring to introduce additional substituents. This modular approach is fundamental to modern organic synthesis, particularly in the construction of compound libraries for drug discovery. whiterose.ac.uk

The table below summarizes the key functional groups of this compound and their potential transformations, which are foundational to its role as a versatile building block.

| Functional Group | Position on Pyridine Ring | Potential Synthetic Transformation | Resulting Structure/Use |

|---|---|---|---|

| Amino (-NH2) | 2 and 4 | Acylation, Alkylation, Diazotization | Amide/amine formation, Introduction of other functional groups |

| Nitro (-NO2) | 3 | Reduction to Amine | Formation of a triaminopyridine intermediate for cyclization |

| Nitro (-NO2) | 3 | Nucleophilic Aromatic Substitution (SNAr) | Displacement of the nitro group to introduce nucleophiles |

| Methyl (-CH3) | 6 | Oxidation or Halogenation | Introduction of further functionality (e.g., -COOH, -CH2Br) |

| Pyridine Ring | Core Scaffold | Intramolecular Cyclization | Formation of fused heterocyclic systems (e.g., imidazopyridines) |

Future Research Directions and Methodological Advancements

Development of Novel and Green Synthetic Routes

The future synthesis of 6-Methyl-3-nitropyridine-2,4-diamine and its derivatives will likely focus on environmentally benign and efficient methodologies. Traditional synthetic routes for pyridine (B92270) derivatives can involve harsh conditions and hazardous reagents. Green chemistry principles offer a roadmap for developing more sustainable processes.

Future research in this area could explore:

Biocatalysis: Utilizing enzymes or whole-cell systems for the synthesis of pyridine derivatives can lead to high selectivity and milder reaction conditions.

One-Pot Multicomponent Reactions: Designing a one-pot synthesis where multiple starting materials react to form the desired product without isolating intermediates would significantly improve efficiency and reduce waste. researchgate.netresearchgate.net

Alternative Solvents and Energy Sources: Investigating the use of greener solvents like water or ionic liquids, and employing energy sources such as microwave or ultrasound irradiation, can lead to faster and more environmentally friendly reactions. researchgate.net

Photocatalysis: Visible-light-driven synthesis offers a mild and sustainable approach for constructing complex molecules like diamines. rsc.org

| Green Synthesis Approach | Potential Advantages for Pyridine Diamine Synthesis |

| Biocatalysis | High chemo-, regio-, and stereoselectivity; mild reaction conditions. |

| Multicomponent Reactions | Increased efficiency, reduced waste, and simplified purification. researchgate.netresearchgate.net |

| Alternative Solvents/Energy | Reduced environmental impact, faster reaction times, and potentially higher yields. researchgate.net |

| Photocatalysis | Use of a renewable energy source, mild reaction conditions, and novel reaction pathways. rsc.org |

Exploration of Undiscovered Reactivity Pathways and Derivatizations

The unique arrangement of functional groups in this compound offers a rich landscape for exploring novel chemical transformations and creating diverse libraries of derivatives. The electron-withdrawing nitro group and the electron-donating amino groups create a unique electronic environment that can be exploited for selective reactions.

Future research should focus on:

Selective Functionalization: Developing methods for the selective modification of the amino and nitro groups to introduce a wide range of substituents.

Cross-Coupling Reactions: Employing modern cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds at various positions on the pyridine ring.

Cyclization Reactions: Utilizing the existing functional groups to construct fused heterocyclic systems, which are prevalent in many biologically active molecules.

Studying the Influence of Substituents: Systematically investigating how different substituents on the pyridine ring affect its reactivity and electronic properties.

Integration of Advanced Machine Learning and Artificial Intelligence in Predictive Chemistry

For this compound, AI and ML can be leveraged to:

Retrosynthesis Planning: AI-powered tools can propose novel and efficient synthetic pathways to the target molecule and its derivatives. chemcopilot.com

Reaction Outcome Prediction: Machine learning models can be trained to predict the success and yield of unknown reactions, saving time and resources in the lab. mdpi.com

Virtual Screening: AI can be used to screen virtual libraries of derivatives for potential biological activity against various targets.

Catalyst and Reaction Condition Optimization: ML algorithms can help in identifying the optimal catalyst and reaction conditions for a given transformation. nih.gov

| AI/ML Application | Impact on Research of this compound |

| Retrosynthesis Planning | Accelerates the design of efficient and novel synthetic routes. chemcopilot.com |

| Reaction Prediction | Reduces the number of failed experiments by predicting reaction outcomes. mdpi.com |

| Virtual Screening | Enables the rapid identification of potentially bioactive derivatives for further study. |

| Catalyst Optimization | Improves reaction efficiency and yield by identifying optimal catalysts. nih.gov |

Advancements in Combined Spectroscopic and Computational Methodologies

A deep understanding of the structural and electronic properties of this compound is crucial for its development. The combination of advanced spectroscopic techniques and computational chemistry provides a powerful toolkit for this purpose.

Future research in this area will likely involve:

Advanced NMR Techniques: Utilizing multidimensional NMR spectroscopy to unambiguously determine the structure and conformation of the molecule and its derivatives.

Vibrational Spectroscopy: Employing IR and Raman spectroscopy in conjunction with computational methods to analyze the vibrational modes and electronic structure. ijres.org

Density Functional Theory (DFT) Calculations: Using DFT to model the geometry, electronic properties, and reactivity of the molecule, providing insights that can guide experimental work. rsc.orgmdpi.com

In-situ Spectroscopic Monitoring: Developing methods for real-time monitoring of reactions to gain a deeper understanding of reaction mechanisms and kinetics.

Design Principles for New Chemical Entities based on Pyridine Diamine Scaffolds

Pyridine and diaminopyrimidine scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. nih.govmdpi.comresearchgate.net The this compound core can serve as a starting point for the rational design of new chemical entities with therapeutic potential.

Key design principles for future research include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the molecule and evaluating the impact on its biological activity to identify key structural features for potency and selectivity. nih.govresearchgate.netnih.gov

Target-Based Drug Design: Using computational docking and molecular modeling to design derivatives that can specifically interact with a biological target of interest.

Fragment-Based Drug Discovery: Utilizing the pyridine diamine scaffold as a starting fragment and growing it into a more potent and selective drug candidate.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to optimize the pharmacokinetic and pharmacodynamic properties of the molecule.

Q & A

Q. What are the optimal synthetic routes for 6-methyl-3-nitropyridine-2,4-diamine, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves nitration and amination steps. For example, nitration of 6-methylpyridine derivatives followed by selective reduction and amine functionalization is a common approach. Key variables include:

- Temperature control : Excessive heat during nitration can lead to byproducts like dinitro derivatives .

- Catalysts : Use of palladium or nickel catalysts for reductive amination improves yield but requires inert atmospheres to prevent oxidation .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while protic solvents (e.g., ethanol) favor crystallization .

Q. How can FTIR and Raman spectroscopy be used to confirm the structural integrity of this compound?

Vibrational spectroscopy is critical for verifying functional groups:

- FTIR : Expect strong peaks at ~1540 cm⁻¹ (C-NO₂ asymmetric stretch) and ~3350 cm⁻¹ (N-H stretching of amines) .

- Raman : The nitro group exhibits a distinct band at ~1350 cm⁻¹ (symmetric NO₂ stretch). Discrepancies in these peaks may indicate incomplete nitration or amine oxidation .

- Quantum chemical validation : B3LYP/6-311++G** calculations align experimental spectra with theoretical predictions to resolve ambiguities .

Q. What are the stability considerations for this compound under varying storage conditions?

Stability is influenced by:

- Light sensitivity : Nitro groups degrade under UV exposure; store in amber glass at -20°C .

- Moisture : Hygroscopic amines form hydrates, altering reactivity. Desiccants like silica gel are recommended .

- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 180°C, necessitating low-temperature handling .

Advanced Research Questions

Q. How do computational methods (DFT, MD) resolve contradictions in experimental spectral data for nitro-amine derivatives?

Discrepancies between observed and predicted spectra often arise from conformational flexibility or solvent effects:

- Conformational analysis : Rotational barriers of the nitro group (~5 kcal/mol) can split vibrational peaks, requiring MD simulations to model dynamic behavior .

- Solvent corrections : PCM (Polarizable Continuum Model) adjustments in DFT calculations account for solvent-induced shifts in Raman bands .

- Case study : A 15 cm⁻¹ deviation in NO₂ stretching frequencies was resolved by identifying a minor tautomeric form using B3PW91/cc-pVTZ .

Q. What mechanistic insights explain the biological activity of this compound in antimicrobial assays?

The nitro group and amine substituents contribute to bioactivity:

-

Electrophilic nitro group : Acts as a redox-active moiety, generating reactive oxygen species (ROS) in microbial cells .

-

Amine coordination : Binds to metalloenzymes (e.g., cytochrome P450), disrupting electron transport chains .

-

Structure-activity data :

Derivative MIC (μg/mL) E. coli IC₅₀ (μM) HeLa Cells Parent compound 12.5 45.2 3-NH₂ replaced with OH >100 >100

Q. How can HPLC-MS and X-ray crystallography address purity disputes in synthesized batches?

- HPLC-MS : Detects trace impurities (e.g., des-nitro byproducts) with a mass accuracy of <2 ppm. Use C18 columns and 0.1% formic acid in mobile phase for optimal resolution .

- X-ray crystallography : SHELXL refinement resolves positional disorder in nitro groups, with R-factors <5% indicating high purity .

- Case study : A 5% impurity (detected via m/z 167 fragment) was traced to incomplete reduction of an intermediate nitroso compound .

Q. What strategies mitigate hazards during large-scale handling of this compound?

- Engineering controls : Use fume hoods with HEPA filters to capture nitro compound particulates .

- PPE : Nitrile gloves (tested via ASTM D7398) and face shields prevent dermal/ocular exposure .

- Waste management : Neutralize nitro groups with NaHSO₃ before disposal to prevent environmental persistence .

Q. How do substituent modifications (e.g., methyl vs. ethyl) impact the compound’s photostability and reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.